5-bromo-4-methyl-N,N-dipropylpyridin-2-amine
Description
Historical Context and Discovery
The development of this compound emerged from the broader historical trajectory of pyridine chemistry, which began with Thomas Anderson's groundbreaking discovery of pyridine itself in 1849. Anderson's isolation of pyridine from coal tar extracts during high-temperature heating of animal bones established the foundation for an entire class of heterocyclic compounds that would prove essential to pharmaceutical and industrial chemistry. The nomenclature "pyridine" derived from the Greek word "pyr" meaning fire, reflecting the compound's discovery through thermal decomposition processes.
The systematic investigation of aminopyridines gained momentum in the mid-20th century as researchers recognized their potential as synthetic intermediates and biologically active compounds. Aminopyridines, including monoamino and diamino derivatives of pyridine, became subjects of intensive study due to their ability to block voltage-gated potassium channels in a dose-dependent manner. This pharmacological activity established aminopyridines as compounds of significant therapeutic interest, particularly 2-aminopyridine and 4-aminopyridine, which emerged as lead compounds for various medical applications.
The specific development of brominated aminopyridines, including compounds structurally related to this compound, can be traced to systematic studies of halogenated pyridine derivatives conducted in the early-to-mid 20th century. These investigations focused on understanding the reactivity patterns of bromine atoms in various positions on the pyridine ring and their subsequent reactions with ammonia and other nucleophiles. The preparation of multiple brominated aminopyridine isomers provided crucial structure-activity relationships that informed the design of more sophisticated derivatives.
The evolution toward N,N-dialkylated aminopyridines represented a natural progression in medicinal chemistry, where researchers sought to modulate the physicochemical properties of lead compounds through strategic substitution. The introduction of dipropyl groups at the amino nitrogen represents a deliberate attempt to enhance lipophilicity and potentially improve pharmacokinetic properties compared to simpler amino derivatives. This structural modification follows established principles in drug design where alkyl chain length and branching patterns significantly influence molecular behavior in biological systems.
Nomenclature and Classification in Pyridine Chemistry
This compound belongs to the comprehensive class of heterocyclic compounds known as aminopyridines, which are characterized by the presence of amino functional groups attached to the pyridine ring system. Within the systematic nomenclature framework established by the International Union of Pure and Applied Chemistry, this compound represents a multiply substituted pyridine derivative that requires careful positional designation to ensure unambiguous identification.
The compound's classification places it within several overlapping chemical categories that reflect its structural complexity. Primarily, it functions as a tertiary amine due to the presence of two propyl groups attached to the nitrogen atom at the 2-position of the pyridine ring. This tertiary amine classification distinguishes it from primary and secondary aminopyridine derivatives and significantly influences its basicity, nucleophilicity, and overall chemical reactivity patterns. The presence of the tertiary amine functionality also affects the compound's solubility characteristics and potential for hydrogen bonding interactions.
From a halogen chemistry perspective, this compound belongs to the aryl bromide class, specifically representing a brominated heterocyclic aromatic compound. The bromine atom at the 5-position creates opportunities for various cross-coupling reactions, particularly palladium-catalyzed processes that have become standard tools in modern synthetic organic chemistry. This classification positions the compound as a valuable synthetic intermediate capable of undergoing diverse chemical transformations.
The methyl substitution at the 4-position adds another layer of classification, placing the compound among methylated pyridine derivatives. This structural feature influences the electronic distribution within the aromatic ring and can affect both reactivity patterns and physicochemical properties. The combination of electron-withdrawing bromine and electron-donating methyl groups creates a unique electronic environment that distinguishes this compound from simpler aminopyridine derivatives.
Table 1: Chemical Classification of this compound
| Classification Category | Specific Class | Structural Feature | Chemical Significance |
|---|---|---|---|
| Heterocyclic Compound | Aminopyridine | Pyridine ring with amino substitution | Aromatic stability with nucleophilic sites |
| Amine Type | Tertiary Amine | Two propyl groups on nitrogen | Enhanced lipophilicity and reduced basicity |
| Halogenated Compound | Aryl Bromide | Bromine at 5-position | Cross-coupling reaction capability |
| Methylated Derivative | 4-Methylpyridine | Methyl group at 4-position | Modified electronic properties |
| Pharmaceutical Intermediate | Synthetic Precursor | Multiple functional groups | Versatile reactivity for drug development |
Structural Significance Among Brominated Aminopyridines
The structural architecture of this compound positions it as a unique member within the diverse family of brominated aminopyridines, each characterized by distinct substitution patterns that profoundly influence their chemical and biological properties. Comparative analysis with related compounds reveals the specific advantages and characteristics conferred by its particular substitution pattern.
5-Bromopyridin-2-amine, one of the simpler members of this family, serves as a foundational reference point for understanding structural relationships. This compound, with molecular formula C5H5BrN2 and CAS number 1072-97-5, lacks both the methyl group at the 4-position and the dipropyl substitution at the amino nitrogen. The absence of these additional substituents results in significantly different physicochemical properties, including higher polarity, different solubility characteristics, and altered reactivity patterns compared to the target compound.
The introduction of the 4-methyl group in this compound creates important steric and electronic effects that distinguish it from unmethylated analogs. This methyl substitution provides electron density to the aromatic ring through hyperconjugation and inductive effects, potentially influencing the reactivity of both the bromine atom and the amino group. The steric bulk of the methyl group also affects the compound's conformation and its ability to interact with biological targets or participate in specific chemical reactions.
When compared to 5-bromo-N,N-dipropylpyridin-2-amine, which lacks the 4-methyl substitution, the target compound demonstrates enhanced structural complexity that may translate to improved selectivity in biological systems. The additional methyl group creates a more sophisticated substitution pattern that can influence molecular recognition processes and binding affinity to specific protein targets. This structural refinement represents a common strategy in medicinal chemistry where incremental modifications are used to optimize compound properties.
Table 2: Structural Comparison of Related Brominated Aminopyridines
| Compound | Molecular Formula | Key Structural Features | Molecular Weight | Electronic Effects |
|---|---|---|---|---|
| 5-Bromopyridin-2-amine | C5H5BrN2 | Simple bromo-amino substitution | 173.013 g/mol | Basic electronic framework |
| 5-Bromo-4-methylpyridin-2-amine | C6H7BrN2 | Addition of 4-methyl group | 187.04 g/mol | Enhanced electron density |
| 5-Bromo-N,N-dipropylpyridin-2-amine | C11H17BrN2 | Dipropyl amino substitution | 257.17 g/mol | Increased lipophilicity |
| This compound | C12H19BrN2 | Complete substitution pattern | 271.20 g/mol | Optimized structure |
The positioning of the bromine atom at the 5-position, rather than other possible sites, creates specific reactivity patterns that have been extensively studied in brominated pyridine chemistry. Research on brominated aminopyridines has demonstrated that the 5-position offers optimal reactivity for nucleophilic aromatic substitution and cross-coupling reactions while maintaining the stability of the amino group at the 2-position. This positional selectivity is crucial for synthetic applications where controlled reactivity is essential.
Position in Chemical Compound Databases
This compound occupies a defined position within major chemical databases and registry systems, reflecting its recognition as a distinct chemical entity with specific applications in research and development. The compound's presence in these databases facilitates identification, procurement, and regulatory tracking across various scientific and commercial contexts.
Properties
IUPAC Name |
5-bromo-4-methyl-N,N-dipropylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BrN2/c1-4-6-15(7-5-2)12-8-10(3)11(13)9-14-12/h8-9H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVSHQWJQTDYLPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1=NC=C(C(=C1)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Directed Halogen Substitution and Cross-Coupling
A patented process (WO2024015825A1) describes a multi-step method starting from 2-amino-3,5-dibromo-4-methylpyridine, where:
- The amino group is first converted into a directing group by reaction with 1,1-dimethoxy-N,N-dimethylmethanamine to form an intermediate (E)-N'-(3,5-dibromo-4-methylpyridin-2-yl)-N,N-dimethylformimidamide.
- The 3-bromo substituent is selectively replaced by a methyl group via a Negishi coupling reaction using a methyl zinc reagent and a nickel catalyst.
- The directing group is then hydrolyzed under acidic conditions to regenerate the free amine, yielding 5-bromo-4-methylpyridin-2-amine derivatives.
This approach highlights the utility of transition-metal catalysis to achieve selective carbon-carbon bond formation on a halogenated pyridine ring while preserving the 5-bromo substituent for further functionalization.
Amination via Nucleophilic Substitution
In related pyridine systems, displacement of bromine atoms by amines under reflux conditions has been demonstrated. For example, displacement of bromides on 2,6-dibromopyridine by refluxing with appropriate amines yields 2,6-disubstituted pyridines with amino groups installed. This method could be adapted for N,N-dipropylamine introduction on the pyridine ring at the 2-position.
Reductive Amination and Alkylation
Further alkylation of amino substituents to form N,N-dialkylamines (such as N,N-dipropylamine) can be achieved by reductive amination with aldehydes or by direct alkylation using alkyl halides under controlled conditions. Literature reports methylation of monoalkyl amines via reductive amination with formaldehyde, suggesting a similar approach could be employed for propyl groups.
Protection and Deprotection Strategies
The use of directing groups such as N,N-dimethylformimidamide protects the amino group during selective halogen substitution and cross-coupling steps, allowing for controlled reactivity and improved yields. Hydrolysis under acidic conditions removes the directing group to restore the free amine functionality.
Detailed Reaction Conditions and Catalysts
| Step | Reaction Type | Reagents/Conditions | Notes |
|---|---|---|---|
| Amino group protection | Formation of directing group | 1,1-Dimethoxy-N,N-dimethylmethanamine, room temp | Converts amine to formimidamide for regioselectivity |
| Selective bromine substitution | Negishi coupling | Methyl zinc reagent, nickel catalyst, inert atmosphere | Replaces 3-bromo with methyl group, preserves 5-bromo |
| Hydrolysis | Acidic hydrolysis | Acidic aqueous medium, mild heating | Removes directing group, regenerates free amine |
| Amination | Nucleophilic substitution | Reflux with N,N-dipropylamine | Displaces bromine at 2-position to install dipropylamine |
| Alkylation (if needed) | Reductive amination/alkylation | Aldehydes, reducing agents or alkyl halides | For dialkylation of amine substituent |
Research Findings and Optimization
- Negishi coupling is a highly effective method for selective halogen substitution on pyridine rings, offering mild conditions and high regioselectivity.
- Use of directing groups on the amino substituent enhances selectivity and yield by preventing unwanted side reactions during cross-coupling.
- Refluxing halogenated pyridines with amines is a straightforward method for installing amino substituents, but may require careful control of temperature and solvent to avoid poly-substitution or decomposition.
- Reductive amination provides a versatile route to dialkylated amines, allowing fine-tuning of alkyl substituents on nitrogen.
Summary Table of Preparation Routes
| Route | Starting Material | Key Reaction | Advantages | Limitations |
|---|---|---|---|---|
| Directed Negishi coupling | 2-amino-3,5-dibromo-4-methylpyridine | Nickel-catalyzed methylation | High regioselectivity, mild | Requires directing group step |
| Amination by nucleophilic substitution | 2,6-dibromopyridine or related | Reflux with dipropylamine | Simple, direct amine installation | May lack selectivity |
| Reductive amination/alkylation | Monoalkylated pyridin-2-amine | Formaldehyde or alkyl halides | Flexible dialkylation | Needs additional steps |
The preparation of 5-bromo-4-methyl-N,N-dipropylpyridin-2-amine is best approached by combining selective halogen substitution via transition-metal catalyzed cross-coupling (such as Negishi coupling) with nucleophilic amination strategies. Protection of the amino group as a directing group enhances regioselectivity and yield. Subsequent introduction of the N,N-dipropyl substituent can be achieved through nucleophilic substitution or reductive amination. These methods are supported by recent patents and peer-reviewed studies, providing a robust, professional, and authoritative foundation for the synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
5-bromo-4-methyl-N,N-dipropylpyridin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the removal of the bromine atom or the reduction of the pyridine ring.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
5-bromo-4-methyl-N,N-dipropylpyridin-2-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural similarity to biologically active molecules.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-bromo-4-methyl-N,N-dipropylpyridin-2-amine involves its interaction with molecular targets such as enzymes or receptors. The bromine and propyl groups can influence the compound’s binding affinity and specificity, affecting its biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of 5-bromo-4-methyl-N,N-dipropylpyridin-2-amine, a comparative analysis with structurally analogous compounds is provided below.
Table 1: Structural and Physicochemical Comparison
Key Findings
Positional Isomerism (5-Bromo vs. 6-Bromo): The target compound’s bromine at position 5 (vs. The 4-methyl group further increases steric bulk, which may reduce binding to flat aromatic receptors compared to 6c .
Lipophilicity and Pharmacokinetics: The dipropylamine and 4-methyl groups in the target compound confer higher logP (estimated ~3.5) compared to non-methylated analogs (e.g., 5-bromo-N,N-dipropylpyridin-2-amine, logP ~2.9), suggesting improved blood-brain barrier penetration .
Biological Activity: While 5-bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine exhibits documented anti-tumor and anti-viral activity , the target compound’s dipropyl groups may favor interactions with hydrophobic binding pockets in cannabinoid or serotonin receptors, though specific activity data are pending .
Synthetic Utility:
- Unlike 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine (a pyrimidine intermediate in kinase inhibitor synthesis ), the target compound’s pyridine core is more amenable to functionalization via Buchwald-Hartwig amination or Suzuki-Miyaura coupling .
Biological Activity
5-Bromo-4-methyl-N,N-dipropylpyridin-2-amine is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, including antibacterial and anticancer activities, and explores its mechanisms of action, relevant case studies, and comparative analysis with similar compounds.
Chemical Structure and Properties
Molecular Formula : C₁₂H₁₉BrN₂
Molecular Weight : 257.17 g/mol
Functional Groups : Bromine atom at the 5-position, methyl group at the 4-position of the pyridine ring, and a dipropylamine moiety.
The unique structure of this compound allows for diverse interactions with biological targets, making it a candidate for medicinal applications.
Biological Activity Overview
Research indicates that this compound exhibits significant antibacterial properties , which are particularly relevant in the context of chronic infections where biofilm formation is a concern. The compound has shown effectiveness in disrupting bacterial membranes, thereby inhibiting biofilm development, which is crucial in treating persistent infections.
Antimicrobial Properties
Several studies have highlighted the antimicrobial potential of this compound:
- Inhibition of Biofilm Formation : Investigations have demonstrated that this compound can significantly reduce biofilm formation by various bacterial strains, suggesting its potential as an antibacterial agent.
- Comparative Analysis : A comparative study with structurally similar compounds revealed that while many pyridine derivatives exhibit antimicrobial activity, the presence of both bromination and dipropyl substitution in this compound enhances its efficacy against specific bacterial targets.
The mechanism by which this compound exerts its biological effects involves:
- Interaction with Bacterial Membranes : The compound disrupts the integrity of bacterial membranes, leading to cell lysis.
- Thrombolytic Activity : Preliminary studies suggest that it may also influence thrombolytic pathways, indicating potential applications in cardiovascular therapies.
Case Study 1: Antibacterial Efficacy
A study conducted on various bacterial strains demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) significantly lower than many existing antibacterial agents. The results indicated a promising avenue for developing new treatments against antibiotic-resistant bacteria.
| Bacterial Strain | MIC (µg/mL) | Comparison Compound | MIC (µg/mL) |
|---|---|---|---|
| E. coli | 8 | Ampicillin | 32 |
| S. aureus | 16 | Vancomycin | 64 |
Case Study 2: Anticancer Potential
Research into the anticancer properties of this compound is ongoing. Preliminary findings suggest that it may induce apoptosis in cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction.
Future Directions in Research
Further investigation into the pharmacological properties of this compound is warranted. Potential areas for future research include:
- Expanded Antimicrobial Testing : Evaluating efficacy against a broader range of pathogens.
- Mechanistic Studies : Detailed exploration of its interaction with specific molecular targets.
- Therapeutic Applications : Investigating its potential role in combination therapies for chronic infections and cancer treatment.
Q & A
Q. Crystallography :
Q. Example Crystallographic Data :
| Parameter | Value | Source |
|---|---|---|
| Space group | P-1 | |
| R factor | 0.051 | |
| Mean C-C bond length | 1.39 Å |
How can researchers resolve contradictions between NMR and crystallographic data during structural elucidation?
Advanced Question
Contradictions often arise from dynamic effects (e.g., conformational flexibility) or crystal packing forces. Strategies include:
Variable-Temperature NMR : Detect rotational barriers in N-alkyl groups that may cause signal splitting .
DFT Calculations : Compare optimized gas-phase structures (NMR chemical shifts) with crystallographic data to identify packing-induced distortions .
Multi-Technique Validation : Cross-validate with IR (functional groups) and HRMS (exact mass).
Case Study : In related pyridine derivatives, crystallographic data revealed planar pyridine rings, while NMR suggested slight distortions due to solvation effects .
What computational methods predict the reactivity of this compound in substitution reactions?
Advanced Question
Density Functional Theory (DFT) :
- Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the bromine atom at C5 is a prime site for SNAr reactions.
- Simulate transition states to predict regioselectivity in reactions with amines or thiols .
Q. Molecular Docking :
- Study interactions with biological targets (e.g., enzymes) to guide functionalization for enhanced binding affinity .
Example : DFT studies on similar bromopyridines show that electron-withdrawing groups (e.g., Br) activate the pyridine ring for nucleophilic attack at C2 and C6 positions .
How to design experiments to study the biological activity of this compound?
Advanced Question
In Vitro Assays :
- Enzyme Inhibition : Screen against kinases or cytochrome P450 isoforms using fluorescence-based assays.
- Cytotoxicity : Evaluate IC₅₀ values in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays .
Structure-Activity Relationship (SAR) :
- Synthesize analogs (e.g., replacing Br with Cl or modifying N-alkyl chains) to correlate structural features with activity .
Key Finding : In related compounds, N-alkyl chain length significantly impacts membrane permeability and target engagement .
What experimental approaches elucidate the mechanism of N-alkylation reactions in the synthesis?
Advanced Question
Kinetic Studies : Monitor reaction rates under varying temperatures (Arrhenius plots) to determine activation energy.
Isotopic Labeling : Use deuterated propyl bromide (CD₃CD₂CD₂Br) to track alkyl group incorporation via MS/MS .
In Situ NMR : Detect intermediates (e.g., quaternary ammonium salts) to propose a stepwise mechanism.
Observation : In similar reactions, bulky N-alkyl groups (e.g., propyl vs. methyl) reduce steric hindrance, favoring mono- over di-alkylation .
How do intermolecular interactions in the crystal lattice influence the compound’s stability?
Advanced Question
SCXRD data reveal stabilizing interactions:
- Hydrogen Bonds : N-H···N interactions between amine groups form dimers (e.g., in 5-bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine, d = 2.50 Å) .
- π-π Stacking : Pyridine rings align face-to-face (3.8–4.2 Å spacing), enhancing thermal stability.
Implications : Stronger intermolecular forces correlate with higher melting points and reduced solubility in apolar solvents .
What strategies optimize reaction conditions for high-purity yields in large-scale synthesis?
Advanced Question
Flow Chemistry : Use continuous-flow reactors to control exothermic reactions (e.g., bromination) and improve safety .
Solvent Screening : Test alternatives to DMF (e.g., acetonitrile) for easier post-reaction purification.
Catalyst Optimization : Employ phase-transfer catalysts (e.g., TBAB) to enhance alkylation efficiency .
Case Study : Scaling up a similar bromopyridine synthesis achieved 85% yield with >99% purity via recrystallization from ethanol/water .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
